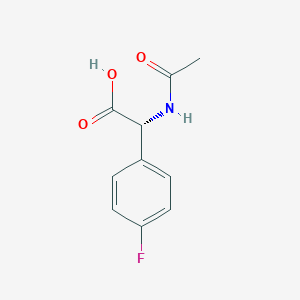

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an acetamido group and a fluorophenyl group attached to an acetic acid backbone. The chiral center at the alpha position of the acetic acid moiety imparts unique stereochemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluorophenylacetic acid.

Amidation: The 4-fluorophenylacetic acid is then subjected to amidation using acetic anhydride and a suitable amine to introduce the acetamido group.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Acetamido-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

Oxidation: Formation of 4-fluorophenylglyoxylic acid.

Reduction: Formation of ®-2-amino-2-(4-fluorophenyl)acetic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

®-2-Acetamido-2-(4-fluorophenyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid: The enantiomer of the compound with different stereochemical properties.

2-Acetamido-2-phenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-Acetamido-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

®-2-Acetamido-2-(4-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. The chiral center also imparts specific stereochemical properties, making it valuable in the development of enantioselective drugs and catalysts.

This detailed article provides a comprehensive overview of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an acetamido group and a fluorinated phenyl ring, which contribute to its pharmacological profile. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its antiproliferative activity against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The results indicated:

- Cytotoxicity : The compound showed modest cytotoxicity, with IC50 values ranging from 7.95 µM to 12.89 µM across different derivatives tested (Table 1) .

- Mechanism of Action : The compound appears to induce apoptosis via caspase-dependent pathways. Increased levels of activated caspases were observed in treated cells, suggesting that the compound triggers programmed cell death mechanisms .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | HeLa | 9.94 |

| 4c | HeLa | 7.95 |

| 4d | A549 | 10.72 |

| 5e | A549 | 12.89 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains. In vitro studies suggest that it possesses moderate antibacterial activity, which may be attributed to the acetamido moiety enhancing interaction with bacterial cell membranes.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study published in Chemical and Pharmaceutical Bulletin assessed various derivatives of phenylacetic acid, including this compound. The findings highlighted the importance of substituent variations on biological activity, with certain modifications leading to enhanced cytotoxic effects against cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have indicated that the acetamido group can form hydrogen bonds with target proteins, facilitating stronger binding interactions. This property is crucial for the compound's efficacy in inhibiting tumor growth .

- Comparative Analysis : In a comparative study of various phenylacetic acid derivatives, this compound was found to have superior activity compared to non-fluorinated analogs, reinforcing the hypothesis that fluorination plays a pivotal role in enhancing biological potency .

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.